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molecular formula C5H7NO3 B031601 3-Acetyl-2-oxazolidinone CAS No. 1432-43-5

3-Acetyl-2-oxazolidinone

Cat. No. B031601
M. Wt: 129.11 g/mol
InChI Key: COCHMAAUXSQMED-UHFFFAOYSA-N
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Patent
US08901114B2

Procedure details

5.00 g of 3-acetyloxazolidin-2-one were initially charged in 25 ml of carbon tetrachloride and heated to 70° C. under an argon atmosphere. Then, alternately, a solution of 3.46 ml of sulfuryl chloride in 5 ml of carbon tetrachloride and 0.10 g of 2,2′-azobis(2-methylpropionitrile) were added, and then the mixture was stirred at the same temperature for 2 hours. After cooling to room temperature, the clear solution was decanted off from the solid residues, and the solvent was removed under reduced pressure. This gave the product (6.80 g) with a molecular weight of 163.6 g/mol (C5H6ClNO3).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.46 mL
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:8][CH2:7][O:6][C:5]1=[O:9])(=[O:3])[CH3:2].S(Cl)([Cl:13])(=O)=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[C:1]([N:4]1[CH2:8][CH:7]([Cl:13])[O:6][C:5]1=[O:9])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)N1C(OCC1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
3.46 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
0.1 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the clear solution was decanted off from the solid residues
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)N1C(OC(C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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